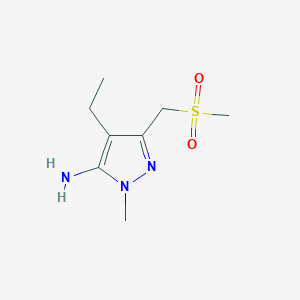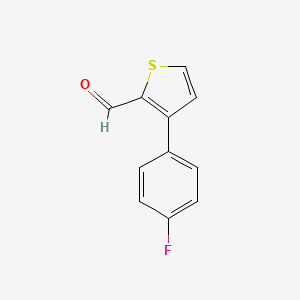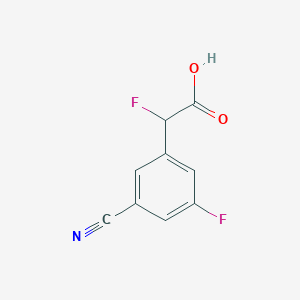
4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, influencing their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-3-methyl-1H-pyrazole: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but without the ethyl group, affecting its steric and electronic properties.
Uniqueness
4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and methanesulfonyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15N3O2S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-(methylsulfonylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-4-6-7(5-14(3,12)13)10-11(2)8(6)9/h4-5,9H2,1-3H3 |
Clave InChI |
NWGDGRWUEKWOOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1CS(=O)(=O)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)


![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320850.png)
![3-methyl-1-(2-methylphenyl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13320852.png)
![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)
